molecular formula C6H9BClNO2 B2356483 5-Methylpyridine-3-boronic acid hydrochloride CAS No. 2377611-80-6

5-Methylpyridine-3-boronic acid hydrochloride

Cat. No.: B2356483
CAS No.: 2377611-80-6
M. Wt: 173.4
InChI Key: HDGJSTQFYVPRHI-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly significant in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Mechanism of Action

Target of Action

5-Methylpyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as this compound) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a crucial pathway in organic synthesis . This reaction allows for the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including many that are of interest in pharmaceutical research .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a suitable palladium catalyst, and the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 5-methylpyridine with boronic acid under specific conditions. One common method is the palladium-catalyzed borylation of 5-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves crystallization or chromatography to obtain the desired product in high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyridine-3-boronic acid hydrochloride is unique due to its specific structure, which allows for selective reactions in Suzuki-Miyaura coupling. Its methyl group at the 5-position of the pyridine ring provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

(5-methylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGJSTQFYVPRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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